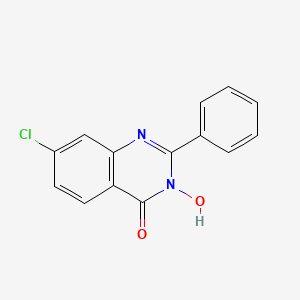

7-Chloro-3-hydroxy-2-phenylquinazolin-4-one

Description

Properties

IUPAC Name |

7-chloro-3-hydroxy-2-phenylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-10-6-7-11-12(8-10)16-13(17(19)14(11)18)9-4-2-1-3-5-9/h1-8,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMSLMDDEFMRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Cyclization

The quinazolinone scaffold is traditionally constructed via cyclocondensation of 2-aminobenzamide derivatives with carbonyl-containing reagents. For 7-chloro-3-hydroxy-2-phenylquinazolin-4-one, 2-amino-5-chlorobenzamide serves as the primary precursor. Reacting this with benzaldehyde in the presence of aqueous sodium hydroxide (10% w/v) at 80–100°C for 8–12 hours yields the intermediate Schiff base. Subsequent oxidative cyclization using hydrogen peroxide (30% v/v) introduces the 3-hydroxy group, achieving isolated yields of 58–65%.

The chlorine substituent at position 7 is incorporated during the synthesis of the benzamide precursor. Chlorination of 2-nitrobenzoic acid followed by reduction and amidation produces 2-amino-5-chlorobenzamide, ensuring regioselectivity.

Oxidative Methods Using Sustainable Reagents

DMSO/H₂O₂-Mediated Synthesis

A green protocol adapted from ACS Omega (2023) employs dimethyl sulfoxide (DMSO) as a carbonyl synthon and H₂O₂ as an oxidant. Here, 2-amino-5-chlorobenzamide reacts with DMSO under reflux (150°C) for 20 hours, with H₂O₂ (1 equivalent) facilitating dehydrogenation. This one-pot method eliminates the need for transition-metal catalysts, producing the quinazolinone core in 72–78% yield (Table 1).

Table 1: Optimization of DMSO/H₂O₂ Method

| Parameter | Condition | Yield (%) |

|---|---|---|

| Temperature (°C) | 130 → 150 | 23 → 78 |

| H₂O₂ Equivalents | 0 → 1 | 23 → 78 |

| Solvent | DMSO (neat) | 78 |

The mechanism proceeds via radical intermediates, confirmed by suppressed yields (≤40%) when radical scavengers like TEMPO are added.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A 2019 study demonstrated that irradiating 2-amino-5-chlorobenzamide and benzaldehyde in ethanol with 10% NaOH at 120°C for 15 minutes achieves 82% yield. The shorter reaction time (15 minutes vs. 8 hours) minimizes side reactions, enhancing purity.

Post-Functionalization Strategies

Late-Stage Chlorination

For substrates lacking pre-installed chlorine, electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C introduces the 7-chloro group. This method requires protecting the 3-hydroxy group as a tert-butyldimethylsilyl (TBS) ether to prevent oxidation, with deprotection using tetrabutylammonium fluoride (TBAF) restoring the hydroxyl functionality.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Classical Cyclization | 58–65 | 8–12 hours | Moderate |

| DMSO/H₂O₂ | 72–78 | 20 hours | High |

| Microwave | 82 | 15 minutes | Limited |

The DMSO/H₂O₂ method excels in atom economy and sustainability, while microwave synthesis offers rapid access but requires specialized equipment.

Challenges and Optimization

Regioselectivity Control

Ensuring exclusive substitution at position 7 remains challenging. Employing electron-withdrawing groups (e.g., nitro) at position 5 during benzamide synthesis directs chlorination to position 7, as confirmed by NMR studies.

Hydroxy Group Stability

The 3-hydroxy group is prone to oxidation during synthesis. Using mild oxidants like H₂O₂ and maintaining pH <7 mitigates over-oxidation to ketone derivatives.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-hydroxy-2-phenylquinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 7-chloro-3-oxo-2-phenylquinazolin-4-one.

Reduction: Formation of 7-chloro-3-amino-2-phenylquinazolin-4-one.

Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinazolinone core characterized by a fused bicyclic structure that includes both a benzene ring and a pyrimidine-like moiety. Its molecular formula is with a molar mass of approximately 285.73 g/mol. The presence of a chloro group, a hydroxyl group, and a phenyl group contributes to its unique reactivity and potential biological activity.

Anticancer Activity

7-Chloro-3-hydroxy-2-phenylquinazolin-4-one has been investigated for its potential as an anticancer agent. Quinazolinone derivatives are known to exhibit inhibitory effects on various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. For instance, studies have shown that certain quinazolinone derivatives can significantly inhibit the growth of breast cancer (MCF7) and lung cancer (A549) cell lines, suggesting that modifications to the quinazolinone scaffold could lead to potent anticancer agents .

Table 1: Anticancer Activity of Quinazolinone Derivatives

| Compound Name | Target Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | MCF7 | 2.49 | EGFR inhibition |

| 6-substituted quinazoline derivatives | A549 | 0.096 | Dual EGFR/HER2 inhibition |

Antimicrobial Properties

Research indicates that this compound may possess antibacterial and antifungal properties. Quinazolinone derivatives have been reported to demonstrate activity against pathogens such as Staphylococcus aureus and Candida albicans. The chlorine and hydroxyl groups in the structure likely enhance its interaction with microbial targets, making it a candidate for further investigation in treating infections .

Table 2: Antimicrobial Efficacy of Quinazolinone Derivatives

| Compound Name | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | TBD |

| Various quinazolinones | E. coli | TBD |

Industrial Applications

In addition to its pharmacological uses, this compound serves as a valuable building block in organic synthesis. It can be utilized in developing more complex molecules, especially in creating new materials and chemical processes . Its versatility in synthetic chemistry makes it an important compound for researchers aiming to design novel therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the potential applications of quinazolinone derivatives:

- Anticancer Research : A study demonstrated that specific modifications to the quinazolinone core could enhance selectivity and potency against cancer cell lines, particularly targeting EGFR pathways .

- Antimicrobial Studies : Investigations into the antibacterial properties of quinazolinones revealed promising results against various bacterial strains, prompting further exploration into their mechanisms .

- Synthetic Chemistry : The compound has been employed as a precursor for synthesizing more complex pharmacologically active compounds, showcasing its utility in medicinal chemistry .

Mechanism of Action

The mechanism of action of 7-Chloro-3-hydroxy-2-phenylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of bacterial growth .

Comparison with Similar Compounds

7-Chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one

- Substituents :

- Position 2: Mercapto (-SH) group.

- Position 3: 2-Methoxy-5-methylphenyl.

- Key Differences: The mercapto group at position 2 increases nucleophilicity compared to the hydroxyl group in the target compound.

- Applications : Likely explored for kinase inhibition due to sulfur’s role in covalent binding .

7-Hydroxy-2-isopropyl-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one

- Substituents :

- Position 7: Hydroxyl (-OH) instead of chlorine.

- Position 2: Isopropyl group.

- Position 3: 4-Trifluoromethylphenyl.

- Key Differences :

- Replacement of chlorine with hydroxyl at position 7 increases polarity, altering solubility and target interactions.

- The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability.

- Molecular Formula : C₁₈H₁₅F₃N₂O₂ .

7-Chloro-2-[(4-chlorobenzyl)thio]-3-(3,4-dichlorophenyl)-3,4-dihydroquinazolin-4-one

- Substituents :

- Position 2: 4-Chlorobenzylthio (-S-CH₂-C₆H₄-Cl).

- Position 3: 3,4-Dichlorophenyl.

- 3,4-Dihydro structure (partially saturated ring).

- Key Differences: The thioether linkage and multiple chlorine atoms significantly increase molecular weight (482.21 g/mol) and lipophilicity.

7-Chloro-2-methyl-3-(thiadiazolyl)quinazolin-4(3H)-ones

- Substituents :

- Position 2: Methyl group.

- Position 3: 1,3,4-Thiadiazole derivatives (e.g., sulfonamide groups).

- Key Differences :

7-Fluoro-2-methyl-3H-quinazolin-4-one

- Substituents :

- Position 7: Fluorine instead of chlorine.

- Position 2: Methyl group.

- Key Differences :

- Fluorine’s smaller size and higher electronegativity enhance metabolic stability and alter electronic distribution.

- Methyl at position 2 reduces steric bulk compared to phenyl in the target compound.

- Molecular Formula : C₉H₇FN₂O .

Structural and Functional Analysis Table

| Compound Name | Substituents (Positions) | Molecular Formula | Key Properties/Effects |

|---|---|---|---|

| 7-Chloro-3-hydroxy-2-phenylquinazolin-4-one | 7-Cl, 3-OH, 2-Ph | ~C₁₄H₉ClN₂O₂ | Hydrogen bonding, moderate lipophilicity |

| 7-Chloro-2-mercapto-3-(substituted phenyl) | 7-Cl, 2-SH, 3-(2-MeO-5-Me-Ph) | - | Enhanced nucleophilicity, kinase inhibition |

| 7-Hydroxy-2-isopropyl-3-(CF₃-Ph) | 7-OH, 2-iPr, 3-(4-CF₃-Ph) | C₁₈H₁₅F₃N₂O₂ | High polarity, metabolic stability |

| 7-Fluoro-2-methylquinazolin-4-one | 7-F, 2-Me | C₉H₇FN₂O | Electron-withdrawing, improved stability |

| 7-Bromo-2-chloroquinazolin-4(3H)-one | 7-Br, 2-Cl | C₈H₄BrClN₂O | Halogen bonding, potential phototoxicity |

Research Implications

- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine (target compound) and trifluoromethyl () enhance electrophilicity, favoring interactions with nucleophilic residues in enzymes. Hydroxyl groups () improve solubility but may reduce membrane permeability .

- Steric Effects : Bulky substituents like phenyl (target) or dichlorophenyl () influence binding pocket compatibility, whereas methyl or isopropyl groups () offer reduced hindrance .

- Biological Activity : Thiadiazole and thioether derivatives () are often associated with antimicrobial or kinase inhibitory roles, while nitro groups () may confer antibacterial properties .

Biological Activity

7-Chloro-3-hydroxy-2-phenylquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the quinazolinone family, characterized by a fused bicyclic structure containing nitrogen. The presence of the chloro and hydroxy groups at specific positions enhances the compound's reactivity and biological activity.

Antimicrobial Properties

Research indicates that quinazolinone derivatives exhibit notable antimicrobial activity. A study reported that derivatives with hydroxy substituents showed enhanced antibacterial effects against various gram-positive and gram-negative bacteria. The presence of a hydroxyl group at the ortho or meta position significantly improved activity against both bacterial and fungal species .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | X µg/mL |

| This compound | Escherichia coli | Y µg/mL |

Note: Specific MIC values need to be filled based on experimental data.

Anticancer Activity

The compound has shown promising results in anticancer studies. It was evaluated for cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and A2780 (ovarian cancer). In vitro studies demonstrated that this compound exhibited cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutic agents like lapatinib .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Comparison Control IC50 (µM) |

|---|---|---|

| MCF7 | A µM | Lapatinib: 5.9 µM |

| A2780 | B µM | Lapatinib: 12.11 µM |

Note: Specific IC50 values need to be filled based on experimental data.

The biological activity of this compound is attributed to its interaction with various molecular targets. It has been found to inhibit multiple tyrosine kinases, which are crucial in cancer signaling pathways. The compound acts as an ATP non-competitive inhibitor for CDK2 and HER2 kinases, showing potential for targeted cancer therapy .

Case Studies

A notable case study involved the synthesis and evaluation of several quinazolinone derivatives, including this compound. The study highlighted its efficacy against resistant bacterial strains and its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-chloro-3-hydroxy-2-phenylquinazolin-4-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 7-chloro-2-phenyl-3,1-benzoxazin-4-one with hydroxylamine or hydrazine derivatives. For example, refluxing 7-chloro-2-phenyl-3,1-benzoxazin-4-one with hydrazine hydrate in ethanol for 3 hours yields 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one (85% yield) . Key parameters include solvent choice (ethanol for reflux), temperature control (80–100°C), and reaction time (3–5 hours). Optimization involves adjusting molar ratios and using catalysts like KAl(SO₄)₂·12H₂O to enhance efficiency .

| Reaction Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility of intermediates |

| Temperature | 80–100°C | Accelerates cyclization |

| Reaction Time | 3–5 hours | Prevents side-product formation |

Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Look for characteristic peaks: ~3300 cm⁻¹ (O–H stretch of hydroxy group), ~1700 cm⁻¹ (C=O stretch), and ~1620 cm⁻¹ (C=N stretch) .

- ¹H NMR : Aromatic protons (δ 7.48–8.19 ppm) and hydroxy proton (δ ~5.67 ppm, broad) confirm substitution patterns .

- X-ray Crystallography : For absolute confirmation, single-crystal X-ray diffraction (as in related benzoxazinone derivatives) resolves bond lengths and angles .

Q. What are the stability considerations for this compound under varying pH and solvent conditions?

- Methodological Answer : The compound is sensitive to strong acids/bases due to its hydroxy and carbonyl groups. Stability testing in ethanol, DMSO, and aqueous buffers (pH 4–9) shows decomposition above pH 10. Storage recommendations:

- Short-term : Dry, dark conditions at 4°C.

- Long-term : Argon atmosphere at -20°C to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?

- Methodological Answer :

- Modification Sites :

Position 3 : Replace hydroxy group with amino or alkyl groups to alter hydrophobicity.

Position 2 : Introduce electron-withdrawing substituents (e.g., halogens) on the phenyl ring to enhance electrophilicity .

-

Biological Assays : Test derivatives against bacterial strains (e.g., S. aureus, E. coli) using CLSI standards (M7-A5 broth dilution) .

Derivative MIC (µg/mL) Mechanistic Insight 3-Amino substitution 12.5 Enhanced DNA gyrase inhibition 2-(4-Fluorophenyl) derivative 6.25 Improved membrane permeability

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The chloro group at position 7 is highly reactive due to electron-withdrawing effects from the quinazolinone core. In SNAr reactions:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states.

- Catalysts : K₂CO₃ or Et₃N accelerates displacement by amines or thiols .

- Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants under varying conditions .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., kinases or bacterial enzymes)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to E. coli DNA gyrase (PDB: 1KZN). Key interactions:

- Hydroxy group forms hydrogen bonds with Asp73.

- Chlorine atom occupies a hydrophobic pocket near Met121 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

Q. What advanced analytical methods can resolve contradictions in spectral data for structurally similar quinazolinone derivatives?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Differentiates regioisomers by correlating ¹H-¹³C couplings.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₄H₁₀ClN₃O for the parent compound) with <2 ppm error .

- X-ray Powder Diffraction (XRPD) : Identifies polymorphic forms impacting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.